

Application Notes and Protocols: 4-(Pivalamido)nicotinic Acid Derivatives as Potential Antibacterial Agents

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Compound of Interest

4-(2,2-

Compound Name: *Dimethylpropanamido)pyridine-3-carboxylic acid*

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This document provides detailed application notes and experimental protocols for the investigation of 4-(pivalamido)nicotinic acid derivatives as a potential new class of antibacterial agents. While extensive research specifically on 4-(pivalamido)nicotinic acid derivatives is emerging, the broader class of nicotinic acid and nicotinamide derivatives has shown promising antimicrobial activity. The methodologies and data presented herein are based on studies of structurally related nicotinic acid derivatives and serve as a comprehensive guide for the synthesis, screening, and characterization of novel 4-(pivalamido)nicotinic acid-based compounds.

Introduction and Rationale

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Nicotinic acid (niacin or vitamin B3) and its derivatives have been explored for various therapeutic applications, including antibacterial activity. The core pyridine ring of nicotinic acid is a key pharmacophore in several existing drugs. The derivatization of the nicotinic acid scaffold, such as through the introduction of an amide linkage at the 4-position with a bulky pivaloyl group, offers a promising strategy to enhance antibacterial potency and

selectivity. The pivalamido group can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, potentially leading to improved target engagement and cell permeability.

This document outlines the synthetic approaches, in vitro antibacterial evaluation protocols, and data interpretation for 4-(pivalamido)nicotinic acid derivatives.

Data Presentation: Antibacterial Activity of Related Nicotinic Acid Derivatives

Due to the limited availability of specific data on 4-(pivalamido)nicotinic acid derivatives, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various related nicotinic acid derivatives against a panel of Gram-positive and Gram-negative bacteria. This data provides a benchmark for the expected activity of novel analogues.

Table 1: In Vitro Antibacterial Activity of Nicotinic Acid Hydrazide Derivatives

Compound ID	Gram-Positive Bacteria	MIC (µg/mL)	Gram-Negative Bacteria	MIC (µg/mL)	Reference
3a	Streptococcus pneumoniae	>500	Pseudomonas aeruginosa	0.220	[1]
Staphylococcus aureus	>500	Klebsiella pneumoniae	>500		
3e	Streptococcus pneumoniae	>500	Pseudomonas aeruginosa	0.195	[1]
Staphylococcus aureus	>500	Klebsiella pneumoniae	>500		
Acylhydrazone 5	Staphylococcus epidermidis	1.95	Escherichia coli	>250	[2]
Staphylococcus aureus	3.91	Pseudomonas aeruginosa	>250		
Bacillus subtilis	7.81				
Acylhydrazone 13	Staphylococcus epidermidis	1.95	Escherichia coli	>250	[2]
Staphylococcus aureus	7.81	Pseudomonas aeruginosa	>250		
Bacillus subtilis	15.62				

Table 2: In Vitro Antibacterial Activity of Nicotinamide Derivatives

Compound ID	Gram-Positive Bacteria	MIC (mM)	Gram-Negative Bacteria	MIC (mM)	Reference
NC 3	Staphylococcus aureus	>1	Pseudomonas aeruginosa	0.032	[3]
Enterococcus faecalis	>1	Klebsiella pneumoniae	0.032		
NC 5	Staphylococcus aureus	0.03	Pseudomonas aeruginosa	>1	[3]
Enterococcus faecalis	0.03	Klebsiella pneumoniae	>1		

Experimental Protocols

Synthesis of 4-(Pivalamido)nicotinic Acid Derivatives

A general synthetic scheme for the preparation of 4-(pivalamido)nicotinic acid derivatives is proposed below. This can be adapted based on the desired final compound.

Protocol 3.1.1: Synthesis of 4-(Pivalamido)nicotinic Acid

- Starting Material: 4-aminonicotinic acid.
- Acylation:
 - Suspend 4-aminonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
 - Add a base (e.g., triethylamine, pyridine) to the suspension.
 - Cool the mixture in an ice bath.
 - Slowly add pivaloyl chloride to the cooled mixture.
 - Allow the reaction to warm to room temperature and stir overnight.

- Work-up and Purification:
 - Quench the reaction with water.
 - Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.
 - Collect the precipitate by filtration.
 - Wash the solid with cold water and dry under vacuum.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(pivalamido)nicotinic acid.
- Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 3.1.2: Synthesis of 4-(Pivalamido)nicotinic Acid Amide/Ester Derivatives

- Activation of the Carboxylic Acid:
 - Dissolve 4-(pivalamido)nicotinic acid in an anhydrous aprotic solvent (e.g., DMF, THF).
 - Add a coupling agent (e.g., HATU, HOBT/EDC) and a base (e.g., DIPEA).
 - Stir the mixture at room temperature for 30-60 minutes.
- Amide/Ester Formation:
 - Add the desired amine or alcohol to the activated carboxylic acid solution.
 - Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
- Work-up and Purification:
 - Remove the solvent under reduced pressure.
 - Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel.

In Vitro Antibacterial Susceptibility Testing

Protocol 3.2.1: Broth Microdilution Method for MIC Determination

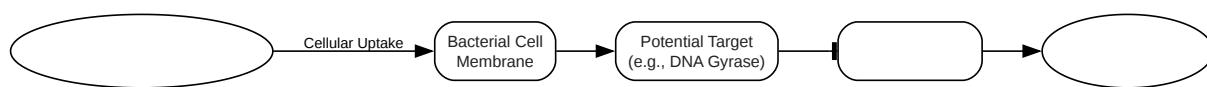
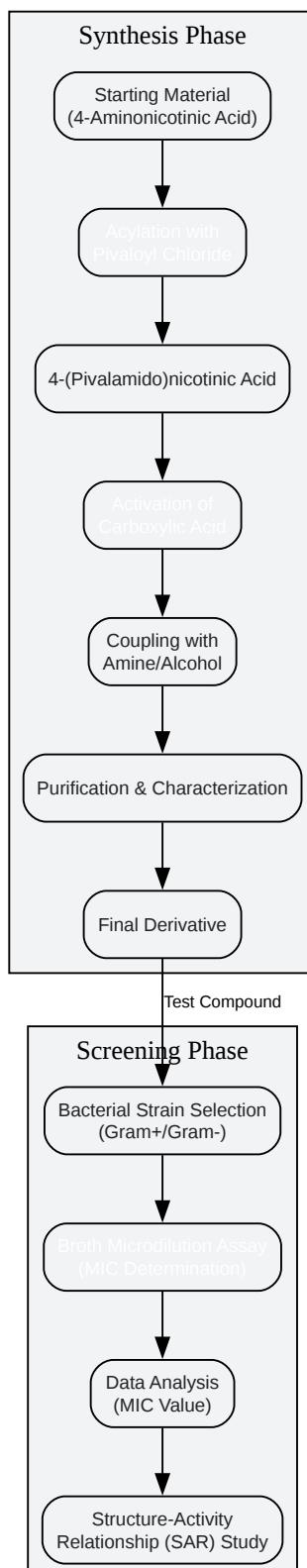
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.
 - Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).
 - Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- Preparation of Compound Dilutions:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.
- Inoculation and Incubation:
 - Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
 - Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

- Incubate the plates at 37°C for 18-24 hours.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Visualizations

Logical Workflow for Synthesis and Screening



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